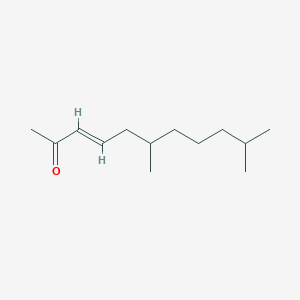
6,10-Dimethylundec-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,10-Dimethylundec-3-en-2-one is an organic compound with the molecular formula C₁₃H₂₄O. It is a ketone with a unique structure characterized by a double bond at the third carbon and methyl groups at the sixth and tenth positions. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
One of the primary synthetic routes for 6,10-Dimethylundec-3-en-2-one involves the catalytic hydrogenation of the adduct of citral diethyl acetal with 2-methoxy-propene. This process is carried out over skeletal nickel in ethanol at 50°C and a hydrogen pressure of 50–80 atm. The intermediate product, 4-ethoxy-6,10-dimethyl-undecan-2-ol, is then converted to this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the production efficiency.
化学反応の分析
Types of Reactions
6,10-Dimethylundec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for electrophilic addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogens or halogenating agents can be used for electrophilic addition reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
6,10-Dimethylundec-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
作用機序
The mechanism of action of 6,10-Dimethylundec-3-en-2-one involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the double bond and methyl groups contribute to its reactivity and interaction with enzymes and receptors.
類似化合物との比較
Similar Compounds
6,10-Dimethylundec-9-en-2-one: Similar structure but with the double bond at the ninth position.
Citral: A precursor in the synthesis of 6,10-Dimethylundec-3-en-2-one.
Citronellal: Another related compound used in similar synthetic routes.
Uniqueness
This compound is unique due to its specific placement of the double bond and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and industrial processes.
特性
CAS番号 |
72962-76-6 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC名 |
(E)-6,10-dimethylundec-3-en-2-one |
InChI |
InChI=1S/C13H24O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6,10-12H,5,7-9H2,1-4H3/b10-6+ |
InChIキー |
HOXDFZBDPOCFGM-UXBLZVDNSA-N |
異性体SMILES |
CC(C)CCCC(C)C/C=C/C(=O)C |
正規SMILES |
CC(C)CCCC(C)CC=CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methylphenyl)amino]phenol](/img/structure/B13384231.png)
![4-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol](/img/structure/B13384232.png)
![[5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13384235.png)

![[1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid](/img/structure/B13384255.png)


![6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol](/img/structure/B13384265.png)



![methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.0^{4,11]undeca-5,8-diene-8-carboxylate](/img/structure/B13384292.png)


